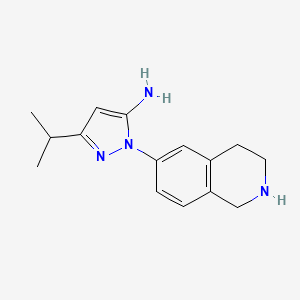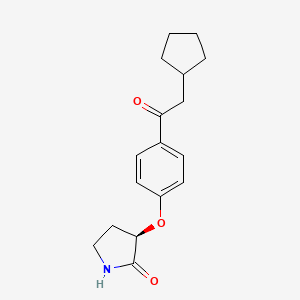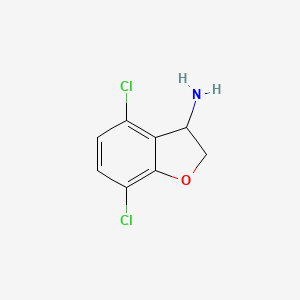
5-Chloro-8-methoxychroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methoxychroman-4-amine is a chemical compound with the molecular formula C10H12ClNO2 It belongs to the class of chroman derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chroman derivative.
Chlorination: The chroman derivative is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The chlorinated intermediate is then subjected to methoxylation at the 8-position using a methoxylating agent like dimethyl sulfate (DMS) or methyl iodide (CH3I).
Amination: Finally, the methoxylated intermediate undergoes amination at the 4-position using an amine source such as ammonia (NH3) or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-8-methoxychroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but lacking the chlorine and methoxy groups.
8-Methoxychroman-4-amine: Similar to 5-Chloro-8-methoxychroman-4-amine but without the chlorine atom.
5-Chloro-4-aminobenzene: Contains the chlorine and amine groups but lacks the chroman structure.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the chroman scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
5-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-8-3-2-6(11)9-7(12)4-5-14-10(8)9/h2-3,7H,4-5,12H2,1H3 |
Clave InChI |
KSVGWPWXWUGIIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



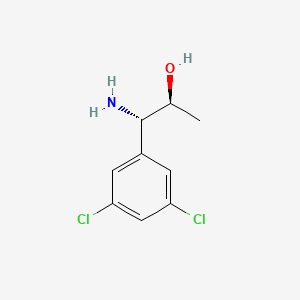

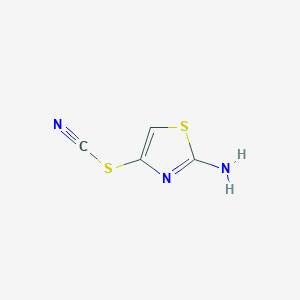
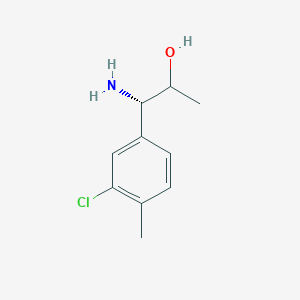
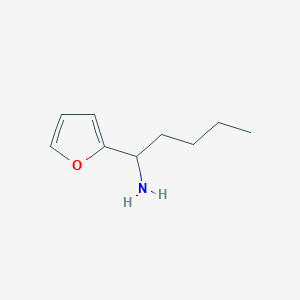
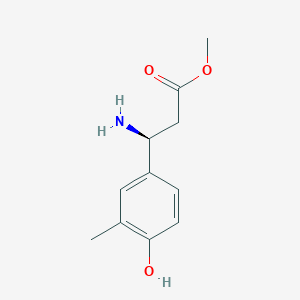
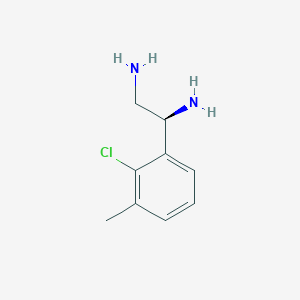
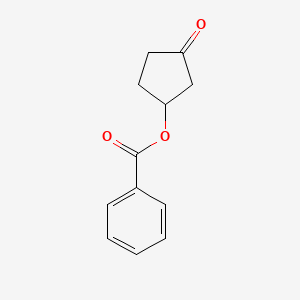
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
